molecular formula C17H18N2O2 B11685098 3-Hydroxy-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]benzohydrazide

3-Hydroxy-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]benzohydrazide

Cat. No.: B11685098
M. Wt: 282.34 g/mol
InChI Key: ZBSZWKAGOQGYRP-WOJGMQOQSA-N
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Description

3-Hydroxy-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]benzohydrazide is a chemical compound with a complex structure that includes a hydroxy group, a benzohydrazide moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and imine groups play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and imine groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H18N2O2/c1-12(2)14-8-6-13(7-9-14)11-18-19-17(21)15-4-3-5-16(20)10-15/h3-12,20H,1-2H3,(H,19,21)/b18-11+

InChI Key

ZBSZWKAGOQGYRP-WOJGMQOQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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